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Compound of Interest

Compound Name: 1-N-Boc-4-fluoropiperidine

Cat. No.: B183505 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1-N-Boc-4-fluoropiperidine, a key

building block in modern medicinal chemistry. We will cover its core molecular properties, its

role in synthetic chemistry, and its application in the drug discovery workflow.

Core Molecular Properties
1-N-Boc-4-fluoropiperidine, systematically named tert-butyl 4-fluoropiperidine-1-carboxylate,

is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl

(Boc) group and substituted with a fluorine atom at the 4-position. The introduction of fluorine

into drug candidates can significantly enhance metabolic stability, binding affinity, and

bioavailability.

The key quantitative data for this compound are summarized in the table below.

Property Value

Molecular Formula C₁₀H₁₈FNO₂

Molecular Weight 203.25 g/mol
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1-N-Boc-4-fluoropiperidine is a valuable intermediate in the synthesis of more complex

molecules, particularly in the development of novel therapeutics. The Boc protecting group

allows for selective reactions at other positions of the molecule, and it can be readily removed

under acidic conditions to reveal the secondary amine for further functionalization. The

fluorinated piperidine motif is a desirable component in many drug candidates due to the

favorable properties conferred by the fluorine atom.

The general workflow for utilizing 1-N-Boc-4-fluoropiperidine in a drug discovery program is

outlined below. This process begins with the synthesis of the fluorinated building block,

followed by its incorporation into a lead scaffold, and subsequent biological evaluation.
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Drug Discovery Workflow using 1-N-Boc-4-fluoropiperidine.

Experimental Protocols
While specific experimental conditions are highly dependent on the target molecule, a general

protocol for the synthesis of fluorinated piperidines and their subsequent use is described

below.

General Synthesis of Fluorinated Piperidines
The synthesis of fluorinated piperidines can be achieved through the hydrogenation of the

corresponding fluorinated pyridine precursors. This method often involves a two-step, one-pot

process.[1][2][3]

Dearomatization: The aromatic fluorinated pyridine is first dearomatized using a suitable

catalyst, often a rhodium-based complex.[3] This step removes the aromatic stability of the

pyridine ring, making it susceptible to hydrogenation.
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Hydrogenation: The resulting dearomatized intermediate is then hydrogenated to yield the

saturated fluorinated piperidine.[1][2][3] This is typically carried out under a hydrogen

atmosphere using a palladium or other suitable catalyst.

Protection: The resulting secondary amine of the fluoropiperidine is often protected in situ,

for example, with a Boc group, to facilitate purification and prevent unwanted side reactions

in subsequent steps.

Deprotection and Functionalization
Once the 1-N-Boc-4-fluoropiperidine is synthesized, the Boc group can be removed to allow

for further chemical modifications.

Boc Deprotection: The Boc-protected fluoropiperidine is dissolved in a suitable solvent (e.g.,

dichloromethane or dioxane). A strong acid, such as trifluoroacetic acid or hydrochloric acid,

is added, and the reaction is stirred at room temperature until the deprotection is complete,

as monitored by techniques like TLC or LC-MS.

Functionalization: The resulting free secondary amine of the 4-fluoropiperidine can then be

coupled with various carboxylic acids (to form amides), aldehydes or ketones (via reductive

amination), or other electrophiles to generate a library of compounds for biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. New synthesis method for producing fluorinated piperidines [chemeurope.com]

2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC
[pmc.ncbi.nlm.nih.gov]

3. sciencedaily.com [sciencedaily.com]

To cite this document: BenchChem. [Technical Guide: 1-N-Boc-4-fluoropiperidine in Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.chemeurope.com/en/news/1159263/new-synthesis-method-for-producing-fluorinated-piperidines.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8040022/
https://www.sciencedaily.com/releases/2019/01/190122114934.htm
https://www.benchchem.com/product/b183505?utm_src=pdf-body
https://www.benchchem.com/product/b183505?utm_src=pdf-custom-synthesis
https://www.chemeurope.com/en/news/1159263/new-synthesis-method-for-producing-fluorinated-piperidines.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8040022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8040022/
https://www.sciencedaily.com/releases/2019/01/190122114934.htm
https://www.benchchem.com/product/b183505#1-n-boc-4-fluoropiperidine-molecular-weight-and-formula
https://www.benchchem.com/product/b183505#1-n-boc-4-fluoropiperidine-molecular-weight-and-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b183505#1-n-boc-4-fluoropiperidine-molecular-weight-
and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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